Didemethylclomipramine is derived from clomipramine through the removal of two methyl groups. In terms of classification, it falls under the category of antidepressants, specifically within the tricyclic antidepressant class. Its chemical structure allows it to interact with multiple neurotransmitter systems, making it a subject of interest in psychopharmacology.
The synthesis of didemethylclomipramine can be achieved through various methods, primarily involving the demethylation of clomipramine. One common approach includes:
The technical details of these methods highlight the importance of careful reagent selection and reaction conditions to achieve high purity and yield of didemethylclomipramine.
Didemethylclomipramine can participate in several chemical reactions that are relevant for its pharmacological activity:
These reactions are crucial for understanding both the therapeutic effects and potential side effects associated with didemethylclomipramine use.
Didemethylclomipramine exerts its effects primarily through:
Data from clinical studies indicate that these mechanisms are effective in alleviating symptoms of depression and anxiety disorders.
Relevant data on these properties are essential for understanding how didemethylclomipramine behaves in pharmaceutical formulations.
Didemethylclomipramine has several scientific uses:
Didemethylclomipramine (didesmethylclomipramine; CID 3085253) is the tertiary amine derivative of the tricyclic antidepressant clomipramine, formed through sequential N-demethylation. Its molecular formula is C₁₇H₁₉ClN₂, with a molecular weight of 286.80 g/mol. Structurally, it lacks both methyl groups attached to the terminal nitrogen of clomipramine's (C₁₉H₂₃ClN₂) aliphatic side chain, resulting in a primary amine functionality (–NH₂ group) [7] [8]. This contrasts with its metabolic precursor, desmethylclomipramine (norclomipramine; CID 622606), which retains one methyl group (–NHCH₃) [1] [6]. The absence of both N-methyl groups reduces steric hindrance and increases the molecule's polarity, impacting its receptor binding kinetics and distribution properties [7].
Table 1: Structural Differentiation of Clomipramine and Its Demethylated Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | N-Methylation State | PubChem CID |
---|---|---|---|---|
Clomipramine | C₁₉H₂₃ClN₂ | 314.85 | Tertiary amine (N,N-dimethyl) | 2801 |
Desmethylclomipramine | C₁₈H₂₁ClN₂ | 300.83 | Secondary amine (N-methyl) | 622606 |
Didemethylclomipramine | C₁₇H₁₉ClN₂ | 286.80 | Primary amine (NH₂) | 3085253 |
Didemethylclomipramine is a secondary metabolite generated via hepatic biotransformation of clomipramine. The metabolic pathway involves two sequential N-demethylation reactions:
This sequential demethylation exhibits route-dependent kinetics. Intramuscular administration of clomipramine results in plasma desmethylclomipramine/clomipramine ratios approximately twice those observed after oral administration, suggesting reduced first-pass metabolism via the intramuscular route [5]. Didemethylclomipramine accumulates more significantly during chronic dosing due to its long elimination half-life (54–77 hours), compared to clomipramine (17–28 hours) and desmethylclomipramine [2].
Table 2: Metabolic Pathway Kinetics of Clomipramine Demethylation
Metabolic Step | Substrate | Product | Key Observation | Reference |
---|---|---|---|---|
Primary N-Demethylation | Clomipramine | Desmethylclomipramine | Higher metabolite/parent ratio after IM vs. oral dosing | [5] |
Secondary N-Demethylation | Desmethylclomipramine | Didemethylclomipramine | Long half-life (54-77 h) leads to chronic accumulation | [2] |
The N-demethylation of clomipramine and its metabolites is catalyzed by specific cytochrome P450 (CYP450) isoforms:
Genetic polymorphisms in these enzymes (particularly CYP2C19) significantly influence systemic exposure to clomipramine and its metabolites. CYP2D6 plays a minimal role in N-demethylation but is crucial for the 8-hydroxylation of both clomipramine and desmethylclomipramine [3].
Table 3: CYP450 Isoforms Catalyzing Clomipramine Demethylation
Reaction | Major CYP Isoforms | Inhibitors | Formation Rate/Kᵢ |
---|---|---|---|
Clomipramine → Desmethylclomipramine | CYP3A4, CYP2C19, CYP1A2 | Ketoconazole (Kᵢ = 0.054 µM), Fluvoxamine (Kᵢ = 0.15 µM) | 145 nmol/nmol CYP/hr (CYP2C19) |
Desmethylclomipramine → Didemethylclomipramine | CYP1A2 | Fluvoxamine | Dominant pathway |
While didemethylclomipramine itself is primarily a metabolite, its structure serves as a scaffold for understanding structure-activity relationships (SAR) among clomipramine derivatives. Key synthetic and metabolic analogues include:
The progressive removal of N-methyl groups (clomipramine → desmethylclomipramine → didemethylclomipramine) systematically reduces lipophilicity, potentially altering blood-brain barrier penetration and receptor binding profiles. Didemethylclomipramine’s primary amine group may facilitate unique interactions with transporter proteins compared to its methylated precursors [7] [8].
Table 4: Structural and Metabolic Derivatives of Clomipramine
Compound Type | Example Metabolite | Enzymatic Pathway | Molecular Consequence |
---|---|---|---|
N-Desmethylated | Didemethylclomipramine (CID 3085253) | CYP1A2-mediated N-demethylation | Primary amine; highest polarity |
Hydroxylated | 8-Hydroxydesmethylclomipramine (CID 10018695) | CYP2D6-mediated 8-hydroxylation | Increased polarity; glucuronidation site |
N-Oxidized | Clomipramine N-oxide (CID 29976360) | CYP2D6-mediated oxidation | Polar metabolite; rapid excretion |
Glucuronidated Conjugates | 2-Hydroxyclomipramine glucuronide (CID 165361827) | UGT-mediated conjugation | High water solubility; renal excretion |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7